(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. The allyl and cinnamyl substituents at the 1- and 4-positions, respectively, confer unique steric and electronic properties.
Properties
IUPAC Name |
4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-2-14-25-17-19(16-22(25)27)23-24-20-12-6-7-13-21(20)26(23)15-8-11-18-9-4-3-5-10-18/h2-13,19H,1,14-17H2/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLDJDMKLJJCMG-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzimidazole intermediate. This can be achieved by condensing o-phenylenediamine with cinnamaldehyde under acidic conditions to form 1-cinnamyl-1H-benzo[d]imidazole. The next step involves the alkylation of the benzimidazole with an allyl halide in the presence of a base to introduce the allyl group.
The final step is the cyclization reaction to form the pyrrolidin-2-one ring. This can be accomplished by reacting the allyl-substituted benzimidazole with a suitable amine and a carbonyl source under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cinnamyl group can be reduced to a phenethyl group.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the cinnamyl group.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxide or aldehyde derivatives of the allyl group.
Reduction: Phenethyl-substituted benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidinone core substituted with an allyl group and a benzimidazole moiety, which is known for its biological significance. The molecular formula is , with a molecular weight of approximately 278.3 g/mol. The presence of the benzimidazole ring is crucial, as it contributes to various pharmacological activities.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For example, studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the pyrrolidinone structure may enhance these effects, making (E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one a promising candidate for further development as an anticancer agent.
Case Study:
A study demonstrated the synthesis of various benzimidazole derivatives and their evaluation against human cancer cell lines. The results indicated that modifications to the benzimidazole structure significantly influenced cytotoxicity, suggesting that similar modifications to this compound could yield potent anticancer agents .
2. Antimicrobial Properties
Benzimidazole derivatives have also been investigated for their antimicrobial properties. The unique structure of this compound may provide enhanced activity against various bacterial strains.
Research Findings:
A recent study evaluated the antimicrobial activity of synthesized benzimidazole derivatives using agar diffusion methods. Results showed moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for this compound in treating infections .
Pharmacological Insights
3. Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition, particularly in pathways associated with cancer proliferation and microbial resistance. The imidazole ring is known to interact with various enzymes, potentially leading to the development of inhibitors that can block critical pathways in disease progression.
4. Molecular Hybridization
Molecular hybridization strategies involving this compound could lead to the creation of novel compounds with dual activity profiles, targeting multiple biological pathways simultaneously. This approach has been successful in generating new therapeutic agents with improved efficacy and reduced side effects .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The allyl and cinnamyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Pyrrolidinone Derivatives
Compound 5a : 4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one
- Substituents : Naphthalene-thiazole at position 1, phenyl at position 3.
- Molecular Weight : 486.59 g/mol; Melting Point : 235–237°C.
- Key Spectral Data :
- ¹H NMR : 10.81 ppm (NH of benzimidazole), aromatic protons at 7.89–6.43 ppm.
- ¹³C NMR : 170 ppm (pyrrolidin-2-one C=O), 164 ppm (benzimidazole C=N).
- Comparison : The naphthalene-thiazole group enhances aromatic π-stacking interactions, whereas the target compound’s cinnamyl group may prioritize planar aromatic interactions. The allyl substituent in the target compound introduces conformational flexibility compared to the rigid thiazole linker in 5a .
Compound 5b : 4-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
- Substituents : Methoxyphenyl at position 4.
- Molecular Weight : 516.62 g/mol.
- Key Spectral Data : Similar to 5a, with additional methoxy resonance at ~3.8 ppm in ¹H NMR.
- Comparison : The electron-donating methoxy group in 5b improves solubility and may enhance binding to polar enzyme pockets. The target compound’s allyl and cinnamyl groups lack such polarity but may exhibit improved membrane permeability .
Benzimidazole Derivatives with Varied Linkers
Pin1 Inhibitors () :
- Structures : (E)-3-(1H-benzo[d]imidazol-2-yl) acrylic acids and thiazole-2-carboxylic acid derivatives.
- Key Features : Thiazole or ethylene linkers restrict conformation, optimizing interactions with enzyme pockets.
1-Benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzo[d]imidazol-2-yl}pyrrolidin-2-one ():
- Substituents: Benzyl and phenoxyethyl groups.
- Comparison: The phenoxyethyl group introduces bulkiness and hydrophobicity, contrasting with the cinnamyl group’s conjugated double bonds, which may enhance π-π interactions in the target compound .
Functional Group Variations
Chromenone-Benzimidazole Derivatives ():
- Structures : 3-(6-(1H-benzo[d]imidazol-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-6-substituted-4H-chromen-4-one.
- Key Features: Chromenone and thioxo groups increase electron density.
- Comparison: The target compound’s pyrrolidin-2-one core is less electron-rich but may offer better metabolic stability compared to chromenone derivatives .
Antimicrobial Thiazolidinone-Benzimidazoles ():
- Structures : 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones.
- Key Features: Thiazolidinone ring enhances hydrogen-bonding capacity.
Structural and Pharmacological Data Table
*Estimated based on molecular formula (C₂₃H₂₁N₃O). ‡Range inferred from structural analogs.
Biological Activity
(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C18H18N2O
- Molecular Weight : 282.35 g/mol
The structure features a pyrrolidinone core substituted with an allyl group and a cinnamyl group attached to a benzimidazole moiety, which is significant for its biological properties.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown promising results in inhibiting oxidative stress markers. In vitro studies demonstrated that it can scavenge free radicals effectively, indicating potential use in preventing oxidative damage in cells.
- Antimicrobial Activity : Preliminary tests have revealed that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
- Cytotoxicity : Studies have evaluated the cytotoxic effects of the compound on cancer cell lines. Results showed that it induces apoptosis in certain cancer cells, highlighting its potential role in cancer therapy.
Study 1: Antioxidant Potential
In a study assessing the antioxidant capabilities of this compound, researchers utilized the DPPH assay to quantify free radical scavenging activity. The compound exhibited an IC50 value of 75 µM, outperforming several known antioxidants such as ascorbic acid (IC50 = 100 µM) .
Study 2: Antimicrobial Efficacy
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli respectively .
Study 3: Cytotoxic Effects on Cancer Cells
In vitro experiments on human breast cancer cell lines (MCF7) revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased Annexin V positive cells, indicating early apoptotic changes .
Data Summary Table
| Biological Activity | Methodology | Result |
|---|---|---|
| Antioxidant Activity | DPPH Assay | IC50 = 75 µM |
| Antimicrobial Activity | MIC Determination | MIC = 32 µg/mL (S. aureus) |
| Cytotoxicity | Flow Cytometry | Induces apoptosis >50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
